N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methoxybenzamide
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Description
Synthesis Analysis
The synthesis of quinazolinone derivatives, such as the compound , often involves catalyzed annulation reactions. For instance, a [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one has been developed to afford a series of 2-aryl quinazolin-4(3H)-one derivatives with good functional group tolerance, proceeding through sequential regioselective ortho-C–H amidation and cyclization (Xiong et al., 2018). Although not the exact compound, this methodology highlights the general synthetic approach towards quinazolinone frameworks.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often characterized by single crystal X-ray diffraction and DFT calculations. For example, the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was determined using these techniques, providing insights into intermolecular interactions and the influence of crystal packing on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions, reflecting their versatile chemical properties. For instance, the reaction of 2-aminothiobenzamide with isocyanates can lead to the synthesis of 2,3-dihydro-imidazo[1, 2-c]quinazolin-5(6H)-one, showcasing the reactivity of the quinazolinone core in constructing heterocyclic systems (Shiau et al., 1989).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, including solubility and crystal packing, are crucial for their application in various fields. For instance, fluorine-substituted quinazolinone derivatives have shown improved solubility, exceeding 50 mg ml-1 in water, which is significant for their biological applications (Sun et al., 2019).
Chemical Properties Analysis
The chemical properties of quinazolinones, such as reactivity and stability, are influenced by their molecular structure. DFT and TD-DFT/PCM calculations can provide insights into their spectroscopic characterization, NLO, and NBO analyses, aiding in the understanding of their chemical behavior and potential applications (Wazzan et al., 2016).
Scientific Research Applications
Catalytic Synthesis Approaches
The development of efficient synthesis methods for quinazolinone derivatives is a significant area of research. For instance, a study by Xiong et al. (2018) introduced a [Cp*RhIII]-catalyzed annulation process of N-methoxybenzamide with 1,4,2-bisoxazol-5-one, yielding a series of 2-aryl quinazolin-4(3H)-one derivatives. This method highlights the functional group tolerance and provides a straightforward route to synthesize quinazolinone derivatives, which may include compounds with structures similar to N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methoxybenzamide (Xiong et al., 2018).
Anticancer Potential
Research into the anticancer properties of quinazolinone derivatives is also prominent. Hour et al. (2007) synthesized 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone and its derivatives, demonstrating significant cytotoxic effects against various cancer cell lines, including human monocytic leukemia and hepatoma cells. This suggests that compounds like N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methoxybenzamide could be explored for their anticancer potential (Hour et al., 2007).
Novel Synthesis Routes and Biological Activities
The exploration of novel synthesis routes and the biological activities of quinazolinone derivatives is a dynamic research field. Studies like the one by Parua et al. (2017) on the one-pot cascade synthesis of quinazolin-4(3H)-ones via nickel-catalyzed dehydrogenative coupling highlight the ongoing development of more efficient and environmentally friendly synthesis methods. Such research expands the toolkit for synthesizing compounds structurally related to N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methoxybenzamide, potentially uncovering new biological activities (Parua et al., 2017).
properties
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-18(2)8-14-13(15(22)9-18)10-19-17(20-14)21-16(23)11-5-4-6-12(7-11)24-3/h4-7,10H,8-9H2,1-3H3,(H,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFNYMBUCYBLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide |
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